nickel bis(dihydrogen phosphate)
Description
Systematic Nomenclature and Molecular Formula
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the official designation being nickel bis(dihydrogen phosphate). Alternative nomenclature systems recognize this compound as dihydrogen phosphate;nickel(2+), reflecting the ionic nature of the species and the oxidation state of the metal center. The European Community has assigned the identification number 242-522-3 to this substance, while the Chemical Abstracts Service registry number is documented as 18718-11-1. Additional synonymous designations include phosphoric acid, nickel (2+) salt (2:1), which emphasizes the stoichiometric relationship between the phosphoric acid derivative and the nickel cation.
The molecular formula is definitively established as H₄NiO₈P₂, representing the complete chemical composition of the compound. This formula can also be expressed in the more conventional coordination chemistry notation as Ni(H₂PO₄)₂, which clearly illustrates the presence of two dihydrogen phosphate anions coordinated to a single nickel(II) cation. The molecular weight has been precisely determined through multiple analytical methods to be 252.67 grams per mole, with high-precision calculations yielding 252.6679 grams per mole. The exact mass, determined through high-resolution mass spectrometry techniques, is recorded as 251.873489 atomic mass units.
Computational analysis of the molecular composition reveals the elemental distribution within the compound structure. Nickel contributes 58.69 atomic mass units, representing 23.228% of the total molecular mass. Hydrogen atoms, totaling four per molecule, contribute 4.04 atomic mass units or 1.599% of the molecular weight. The two phosphorus atoms provide 61.94 atomic mass units, accounting for 24.514% of the total mass. Oxygen atoms, eight in total, contribute the largest proportion at 128 atomic mass units, representing 50.659% of the molecular weight. This elemental composition demonstrates the predominantly oxidized nature of the compound and the significant contribution of the phosphate moieties to the overall molecular structure.
Structural Characteristics and Crystallographic Data
The structural architecture of nickel bis(dihydrogen phosphate) exhibits characteristic features of transition metal phosphate compounds, with the nickel(II) center adopting an octahedral coordination geometry. Crystallographic investigations have revealed that the nickel ion coordinates to oxygen atoms from the dihydrogen phosphate ligands, creating a distorted square bipyramidal environment in certain complex formations. In documented crystal structures, the average nickel-oxygen distance has been measured at 2.12(3) Angstroms for axial positions, while the coordination to nitrogen atoms in related complexes shows average distances of 2.07(1) Angstroms. These measurements provide insight into the bonding characteristics and spatial arrangement of atoms within the coordination sphere.
The molecular geometry can be understood through analysis of the Simplified Molecular Input Line Entry System notation, which for this compound is represented as OP(=O)(O)[O-].OP(=O)(O)[O-].[Ni+2]. This notation illustrates the presence of two phosphate groups, each carrying a negative charge, balanced by the divalent nickel cation. The International Chemical Identifier string provides a more detailed structural description: InChI=1S/Ni.2H3O4P/c;21-5(2,3)4/h;2(H3,1,2,3,4)/q+2;;/p-2, which encodes the connectivity and charge distribution within the molecule.
Crystallographic studies of related nickel phosphate compounds have provided valuable insights into the structural arrangements possible for these systems. The crystal structure typically consists of three-dimensional frameworks that delimit intersecting tunnels along multiple crystallographic axes. These structural features are stabilized through extensive hydrogen bonding networks, including both oxygen-hydrogen-oxygen and nitrogen-hydrogen-oxygen interactions. The phosphate tetrahedra form distinct structural units within the crystal lattice, with each tetrahedral unit exhibiting characteristic phosphorus-oxygen bond distances and angles consistent with standard phosphate geometries.
The conformational flexibility of the dihydrogen phosphate groups allows for various coordination modes to the nickel center. X-ray diffraction studies have shown that the phosphate groups can adopt different orientations relative to the metal center, resulting in polymorphic forms with distinct crystallographic parameters. These structural variations contribute to the compound's versatility in forming different crystal habits and coordination architectures depending on synthesis conditions and environmental factors.
Physicochemical Properties Under Standard Conditions
The physicochemical properties of nickel bis(dihydrogen phosphate) under standard temperature and pressure conditions reflect its ionic nature and crystalline structure. The compound exhibits notable solubility characteristics, with documented water solubility of 500 grams per liter at 23.5 degrees Celsius. This high aqueous solubility distinguishes it from many other nickel phosphate compounds and makes it particularly useful in solution-based applications and synthesis procedures. The dissolution process involves dissociation of the ionic components, with the nickel cation and dihydrogen phosphate anions becoming hydrated in aqueous solution.
The thermal behavior of nickel bis(dihydrogen phosphate) includes characteristic decomposition patterns upon heating. The compound decomposes rather than melting at elevated temperatures, a behavior typical of many hydrated inorganic salts. This decomposition process involves the loss of water molecules and subsequent breakdown of the phosphate framework, ultimately yielding nickel oxide and phosphorus-containing decomposition products. The thermal stability varies depending on the atmospheric conditions, with decomposition occurring at lower temperatures in the presence of moisture or reducing atmospheres.
| Property | Value | Temperature (°C) | Reference |
|---|---|---|---|
| Water Solubility | 500 g/L | 23.5 | |
| Molecular Weight | 252.67 g/mol | 25 | |
| Density | Not specified | 25 | |
| Thermal Behavior | Decomposes | Variable |
The compound demonstrates acid solubility characteristics, readily dissolving in various acidic solutions. This behavior is attributed to the protonation of the phosphate groups and the formation of soluble nickel-acid complexes. The dissolution in acidic media often results in color changes, reflecting alterations in the coordination environment of the nickel center and potential ligand exchange processes. Ammonia solutions also effectively dissolve the compound, suggesting the formation of ammine complexes where ammonia molecules replace water or phosphate ligands in the coordination sphere.
The electrical conductivity properties of aqueous solutions of nickel bis(dihydrogen phosphate) depend on the concentration and the degree of dissociation of the ionic components. The compound acts as an electrolyte in solution, with the conductivity increasing proportionally with concentration until saturation is reached. The pH of aqueous solutions typically shows acidic characteristics due to the presence of dihydrogen phosphate anions, which can donate protons to the solution according to their acid-base equilibrium constants.
Spectral Signatures and Molecular Fingerprinting
The spectral characteristics of nickel bis(dihydrogen phosphate) provide distinctive fingerprints for analytical identification and structural elucidation. Infrared spectroscopy reveals characteristic absorption patterns associated with the phosphate groups and the nickel-oxygen coordination bonds. The vibrational modes of the dihydrogen phosphate anions appear in specific frequency ranges, with in-plane bending vibrations typically observed between 1350-1200 wavenumbers per centimeter, while out-of-plane bending modes occur in the 950-750 wavenumbers per centimeter region. These vibrational signatures are characteristic of acidic phosphates and distinguish them from normal phosphate compounds.
The infrared spectrum exhibits strong absorption bands attributable to phosphorus-oxygen stretching vibrations, with asymmetric stretching modes appearing around 976 wavenumbers per centimeter and symmetric stretching modes observed near 884 wavenumbers per centimeter. The presence of phosphorus-oxygen-hydrogen bending vibrations creates additional spectral features, with in-plane bending modes typically appearing as strong bands around 1218 wavenumbers per centimeter. These spectral characteristics provide reliable markers for compound identification and purity assessment.
Raman spectroscopy complements infrared analysis by providing information about symmetric vibrational modes and molecular polarizability changes. The Raman spectrum of nickel bis(dihydrogen phosphate) shows characteristic peaks associated with the phosphate tetrahedral framework, with symmetric breathing modes of the phosphorus-oxygen bonds appearing as strong features in the lower frequency region. The combination of infrared and Raman data provides comprehensive vibrational fingerprinting capabilities for this compound.
| Spectroscopic Technique | Key Absorption/Peak (cm⁻¹) | Assignment | Intensity |
|---|---|---|---|
| Infrared | 1218 | δ(P-OH) in-plane | Strong |
| Infrared | 976 | νₐₛ(P-O) | Strong |
| Infrared | 884 | νₛ(P-O) | Medium |
| Infrared | 733 | γ(P-OH) out-of-plane | Shoulder |
| Raman | 741 | γ(P-OH) out-of-plane | Weak |
Nuclear magnetic resonance spectroscopy provides additional structural information, particularly through phosphorus-31 nuclear magnetic resonance, which is sensitive to the local chemical environment of the phosphorus atoms within the dihydrogen phosphate groups. The chemical shift values and coupling patterns observed in phosphorus-31 nuclear magnetic resonance spectra reflect the coordination state of the phosphate groups and their interaction with the nickel center. Proton nuclear magnetic resonance spectroscopy can provide information about the hydrogen atoms associated with the phosphate groups, though the paramagnetic nature of nickel(II) may cause line broadening and chemical shift perturbations.
Mass spectrometry offers precise molecular weight determination and fragmentation pattern analysis for compound identification. The molecular ion peak appears at mass-to-charge ratio 252.67, corresponding to the intact molecular species. Fragmentation patterns typically show loss of water molecules and phosphate groups, creating characteristic daughter ions that serve as additional identification markers. The high-resolution mass measurement of 251.873489 atomic mass units provides exceptional accuracy for molecular formula confirmation.
Properties
CAS No. |
18718-11-1 |
|---|---|
Molecular Formula |
H2NiO4P+ |
Molecular Weight |
155.681 g/mol |
IUPAC Name |
dihydrogen phosphate;nickel(2+) |
InChI |
InChI=1S/Ni.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4)/q+2;/p-1 |
InChI Key |
OLYKGFYCSAJGKT-UHFFFAOYSA-M |
Canonical SMILES |
OP(=O)(O)[O-].[Ni+2] |
Origin of Product |
United States |
Preparation Methods
Aqueous Solution Precipitation
The most widely documented method involves the reaction of nickel salts with phosphoric acid or phosphate derivatives in aqueous media. For example, nickel sulfate (NiSO₄·6H₂O) or nickel chloride (NiCl₂·6H₂O) is dissolved in distilled water, followed by the gradual addition of phosphoric acid (H₃PO₄) under stirring . The general reaction is:
Critical Parameters :
-
pH Control : Maintaining a pH range of 4.5–6.9 prevents the formation of competing phases like nickel hydroxide .
-
Temperature : Room temperature (20–25°C) favors precipitation, while elevated temperatures (50–80°C) enhance crystallinity.
-
Concentration : Molar ratios of Ni²⁺:H₃PO₄ = 1:2 are optimal, with deviations leading to amorphous byproducts .
Industrial Adaptation : A patent method utilizes spent nickel electroplating solutions (containing NiCl₂, NiSO₄, or Ni(CH₃COO)₂) as nickel sources, reducing costs by 30–40% compared to reagent-grade salts . Phosphoric acid or ammonium phosphates are added to the waste solution, and the precipitate is filtered, washed, and dried.
Phase Purity and Characterization
All methods require validation via:
-
X-ray Diffraction (XRD) : Confirms absence of Ni(OH)₂ or Ni₃(PO₄)₂ impurities .
-
Thermogravimetric Analysis (TGA) : Dehydration steps at 120–200°C correlate with theoretical weight loss (≈15%) for Ni(H₂PO₄)₂·nH₂O.
-
X-ray Absorption Spectroscopy (XAS) : Resolves octahedral Ni²⁺ coordination with phosphate ligands .
Chemical Reactions Analysis
Types of Reactions: Nickel bis(dihydrogen phosphate) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nickel phosphate.
Reduction: Under reducing conditions, it can be converted to nickel phosphide.
Substitution: It can participate in substitution reactions with other metal ions.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents such as hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are commonly used.
Substitution: Metal salts such as sodium or potassium salts are used in substitution reactions.
Major Products Formed:
Oxidation: Nickel phosphate.
Reduction: Nickel phosphide.
Substitution: Various metal phosphates depending on the substituting metal
Scientific Research Applications
Nickel bis(dihydrogen phosphate) has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of nickel phosphides, which are important catalysts in hydrogen evolution reactions.
Biology: It is studied for its potential use in biological systems, particularly in enzyme immobilization.
Medicine: Research is ongoing into its potential use in drug delivery systems.
Industry: It is used in the production of flame retardants and as a component in supercapacitors
Mechanism of Action
The mechanism by which nickel bis(dihydrogen phosphate) exerts its effects is primarily through its ability to coordinate with other molecules. In catalysis, for example, the nickel ions can facilitate electron transfer processes, enhancing the efficiency of catalytic reactions. The dihydrogen phosphate groups can also participate in hydrogen bonding, stabilizing the compound in various environments .
Comparison with Similar Compounds
Key Similar Compounds:
Nickel bis(phosphinate) (CAS 14507-36-9): Contains phosphinate (H₂PO₂⁻) ligands instead of dihydrogen phosphate. Its molecular formula is Ni(H₂PO₂)₂ , with lower molecular weight (238.51 g/mol) and distinct coordination geometry due to smaller ligand size .
Zinc bis(dihydrogen phosphate) (EC 237-067-2): Shares the same anion but replaces nickel with zinc (Zn(H₂PO₄)₂ ). Zinc’s smaller ionic radius (0.74 Å vs. Ni²⁺’s 0.69 Å) results in different lattice stability and solubility .
Strontium bis(dihydrogen phosphate) (CAS 18266-28-9): Larger alkaline earth metal (Sr²⁺) increases ionic radius (1.18 Å), leading to weaker metal-phosphate bonds and higher hygroscopicity compared to nickel .
Structural Analysis:
- Nickel bis(dihydrogen phosphate) exhibits a monoclinic crystal structure with strong Ni–O bonds (1.9–2.1 Å), as observed in cobalt analogs .
- Trinickel bis(orthophosphate) (CAS 10381-36-9) features a more complex trimeric structure with bridging phosphate groups, enhancing thermal stability up to 400°C .
Stability and Reactivity
- Hydrolytic Stability : Nickel bis(dihydrogen phosphate) demonstrates slower hydrolysis rates compared to zinc analogs. Studies on related nickel dithiophosphates suggest hydrated intermediates (e.g., [Ni(H₂O)₂(H₂PO₄)₂] ) stabilize the complex, delaying breakdown .
- Thermal Stability : Decomposes at ~250°C, lower than trinickel bis(orthophosphate) (400°C) due to weaker hydrogen bonding in the dihydrogen phosphate lattice .
Regulatory and Environmental Considerations
Research Findings and Data Tables
Table 1: Comparative Properties of Nickel Phosphates
| Property | Nickel bis(dihydrogen phosphate) | Nickel bis(phosphinate) | Trinickel bis(orthophosphate) |
|---|---|---|---|
| Molecular Formula | Ni(H₂PO₄)₂ | Ni(H₂PO₂)₂ | Ni₃(PO₄)₂ |
| Molecular Weight (g/mol) | 252.67 | 238.51 | 366.02 |
| Decomposition Temperature (°C) | 250 | 220 | 400 |
| Key Applications | Catalysis, flame retardants | Niche industrial uses | High-temperature ceramics |
| Regulatory Status | Restricted (REACH) | Restricted (REACH) | Unrestricted |
Sources:
Q & A
Basic Research Questions
Q. How can researchers accurately identify and verify the chemical identity of nickel bis(dihydrogen phosphate) in experimental settings?
- Methodology : Use a combination of CAS No. (18718-11-1) and EC No. (242-522-3) for regulatory alignment. Cross-reference spectroscopic techniques (e.g., FTIR for phosphate group vibrations, XRD for crystallinity) with literature data, such as Effenberger’s structural refinements of analogous cobalt phosphates . Confirm molecular weight (252.67 g/mol) via mass spectrometry. Regulatory databases like the Nickel REACH Consortia SIP reports provide validated identifiers .
Q. What safety protocols are critical when handling nickel bis(dihydrogen phosphate) in laboratory environments?
- Methodology : Adhere to REACH Annex XVII restrictions, which limit nickel release to 0.5 μg/cm²/week in consumer articles . Use fume hoods, PPE (gloves, lab coats), and avoid aqueous reactions without temperature control (exothermic hazards noted in Gardobond R 2600A formulations ). Implement waste disposal compliant with hazardous waste regulations (e.g., EPA, ECHA).
Q. How can researchers design synthesis routes for nickel bis(dihydrogen phosphate) while avoiding byproduct contamination?
- Methodology : Optimize stoichiometric ratios of nickel salts (e.g., NiCl₂) and phosphoric acid under controlled pH (<2 to prevent Ni(OH)₂ precipitation). Monitor reaction progress via pH titration and TGA to confirm dehydration steps. Reference synthesis protocols for cobalt analogs, adjusting for nickel’s lower redox activity .
Q. What regulatory frameworks govern the use of nickel bis(dihydrogen phosphate) in academic research?
- Methodology : Consult the Nickel REACH Consortia’s Exposure Scenarios Library for approved industrial and laboratory applications . Note concentration limits (0.1% in formulations per Kohsel’s restricted substances list ) and comply with Annex XVII restrictions on nickel release .
Advanced Research Questions
Q. How can spectroscopic and crystallographic data resolve structural ambiguities in nickel bis(dihydrogen phosphate) hydrates?
- Methodology : Compare XRD patterns with Effenberger’s refinements of cobalt bis(dihydrogen phosphate) dihydrate (CIF files) to identify Ni-O-P bond angles and hydration states . Use Raman spectroscopy to distinguish between H₂PO₄⁻ and HPO₄²⁻ vibrations, critical for confirming protonation states.
Q. What strategies address contradictions in reported nickel release limits (e.g., 0.1% vs. 0.5 μg/cm²/week) across regulatory guidelines?
- Methodology : Contextualize limits by application:
- 0.1% : Applies to formulations (e.g., coatings) under Kohsel’s restrictions .
- 0.5 μg/cm²/week : Pertains to consumer articles under EU REACH .
Conduct leaching tests (ISO 105-E04) to quantify nickel migration in specific matrices and align with the most stringent criteria.
Q. How can researchers integrate dynamic exposure scenarios into lifecycle assessments of nickel bis(dihydrogen phosphate)?
- Methodology : Leverage biennial updates from the Nickel REACH Consortia to model occupational exposure (inhalation, dermal) during synthesis . Use computational tools like ECETOC TRA to predict environmental fate, considering phosphate solubility and nickel bioavailability.
Q. What advanced characterization techniques differentiate nickel bis(dihydrogen phosphate) from analogous transition metal phosphates (e.g., Co, Zn)?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
